molecular formula C9H14N2O5S2 B253599 4-Methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide

4-Methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide

Cat. No. B253599
M. Wt: 294.4 g/mol
InChI Key: DBFKEKMFAUATHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MMS is a white crystalline powder that is soluble in water and has a molecular weight of 313.36 g/mol. It was first synthesized in the 1980s and has since been used in a variety of applications, including as a reagent in organic synthesis, as a tool for studying enzyme inhibition, and as a potential therapeutic agent for a variety of diseases.

Mechanism of Action

The mechanism of action of MMS involves the inhibition of carbonic anhydrase enzymes, which are responsible for catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in the production of bicarbonate, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
MMS has been found to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of intraocular pressure in the eye, and the inhibition of tumor cell growth.

Advantages and Limitations for Lab Experiments

One advantage of using MMS in lab experiments is its specificity for carbonic anhydrase enzymes, which allows researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, one limitation of using MMS is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving MMS, including the development of new therapeutic agents for diseases such as glaucoma, epilepsy, and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of MMS and its potential applications in other areas of research.

Synthesis Methods

The synthesis of MMS involves the reaction of 4-methoxy-3-nitrobenzenesulfonamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced with sodium dithionite to yield MMS.

Scientific Research Applications

MMS has been used in a variety of scientific research applications, including as a tool for studying the inhibition of carbonic anhydrase enzymes, which play a role in the regulation of acid-base balance in the body. It has also been used as a potential therapeutic agent for diseases such as glaucoma, epilepsy, and cancer.

properties

Product Name

4-Methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide

Molecular Formula

C9H14N2O5S2

Molecular Weight

294.4 g/mol

IUPAC Name

4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide

InChI

InChI=1S/C9H14N2O5S2/c1-11(17(3,12)13)8-6-7(18(10,14)15)4-5-9(8)16-2/h4-6H,1-3H3,(H2,10,14,15)

InChI Key

DBFKEKMFAUATHI-UHFFFAOYSA-N

SMILES

CN(C1=C(C=CC(=C1)S(=O)(=O)N)OC)S(=O)(=O)C

Canonical SMILES

CN(C1=C(C=CC(=C1)S(=O)(=O)N)OC)S(=O)(=O)C

Origin of Product

United States

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